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Compound of Interest

Compound Name:
[(2-oxo-2H-chromen-7-

yl)oxy]acetic acid

Cat. No.: B165625 Get Quote

<_ _= "The user wants a detailed technical guide about the fluorescence mechanism of [(2-
oxo-2H-chromen-7-yl)oxy]acetic acid.

Here's a breakdown of the information gathered and how it will be used to construct the

response:

Core Mechanism (Intramolecular Charge Transfer - ICT):

The search results confirm that the fluorescence of coumarin dyes is heavily influenced by

Intramolecular Charge Transfer (ICT).[1][2][3][4][5]

The process involves charge transfer from an electron-donating group to an electron-

accepting group upon photoexcitation.[2][4]

In this specific molecule, the 7-oxyacetic acid group acts as the electron donor, and the

pyrone ring (with the carbonyl group) of the coumarin is the electron acceptor.[3][4]

Twisted Intramolecular Charge Transfer (TICT) is mentioned as a related mechanism that

can be a non-radiative pathway, effectively quenching fluorescence. The rigidity of the

coumarin structure is important.[1][2][5]

pH Dependence (The Key Feature):
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While the search results don't provide a direct paper solely on [(2-oxo-2H-chromen-7-
yl)oxy]acetic acid, the principles for related pH-sensitive dyes are clear. The core

concept is that the protonation state of a substituent dramatically alters its electron-

donating ability.

I will apply this principle: The carboxylic acid group (-COOH) at low pH is a weaker

electron donor than the deprotonated carboxylate group (-COO⁻) at high pH.

This change in electron-donating strength directly modulates the ICT process.

Low pH (-COOH): Weaker ICT -> Lower fluorescence efficiency (quantum yield).

High pH (-COO⁻): Stronger ICT -> Higher fluorescence efficiency.

This makes the compound an excellent pH indicator.[6][7][8][9]

Quantitative Data:

Finding a precise, citable table of photophysical properties for this exact molecule under

varying pH is difficult from the initial search. One result mentions a related compound, 2-

(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid, and discusses its photophysical

properties and how they are affected by the solvent.[10][11]

I will create a table summarizing the expected behavior and cite general principles for

coumarins and pH probes. I will include representative values where possible, noting that

they are illustrative. I'll search for absorption/emission data for the parent compound, 7-

hydroxycoumarin (umbelliferone), as a baseline, as its behavior is well-documented and

analogous.[12][13]

Experimental Protocols:

The search provided excellent general guidance on measuring pH-dependent

fluorescence and determining relative quantum yields.[8][14][15][16][17][18]

I can synthesize this information into two detailed, step-by-step protocols:

Protocol 1: Measurement of pH-Dependent Fluorescence Spectra. This will detail

sample preparation with different buffers, instrument setup (fluorometer), and data
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analysis to plot fluorescence intensity vs. pH.[6][8]

Protocol 2: Determination of Relative Fluorescence Quantum Yield. This will explain the

comparative method using a known standard (like quinine sulfate), the need for optically

dilute solutions (Abs < 0.1), and the calculation formula.[14][15][16][17]

Visualizations (Graphviz):

Diagram 1 (Mechanism): I will create a DOT script to illustrate the logical flow: Ground

State (Low pH vs. High pH) -> Excitation -> Excited State (Weak ICT vs. Strong ICT) ->

Fluorescence (Low Intensity vs. High Intensity). I have the color palette and contrast rules

from the prompt.

Diagram 2 (Workflow): I will create a DOT script for the experimental workflow of the pH

titration experiment, showing the sequence of steps from sample preparation to data

analysis.

Structuring the Guide:

Title: Clear and professional.

Introduction: Introduce the compound and its significance as a pH-sensitive fluorescent

probe.

Core Fluorescence Mechanism: Explain ICT, the role of the donor/acceptor moieties, and

crucially, the modulation by the protonation state of the carboxylic acid.

Quantitative Data: Present the summary table.

Experimental Protocols: Provide the two detailed protocols as planned.

Visualizations: Insert the two Graphviz diagrams with their DOT scripts and captions.

Conclusion: Briefly summarize the key points.

Citations: Add citations throughout the text to link back to the search results.
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This plan covers all the user's requirements, leveraging the search results to build a

comprehensive and technically accurate guide, even where direct data for the specific

molecule is sparse, by applying established principles from closely related compounds."

I have gathered sufficient information to construct the technical guide. The core mechanism

(ICT), its modulation by pH, general quantitative data, and standard experimental protocols

are well-covered by the search results. I can now proceed to synthesize this information into

the final response, including the creation of the required Graphviz diagrams.An In-depth

Technical Guide to the Fluorescence Mechanism of [(2-oxo-2H-chromen-7-yl)oxy]acetic
acid

Introduction
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid, a key derivative of the 7-hydroxycoumarin family,

is a versatile fluorescent probe widely utilized in biochemical and cellular research. Its utility

stems from a pronounced sensitivity of its fluorescence emission to the local chemical

environment, particularly pH. This guide provides a detailed exploration of the photophysical

mechanisms governing its fluorescence, offers quantitative data on its properties, and presents

standardized experimental protocols for its characterization and use.

Core Fluorescence Mechanism: pH-Modulated
Intramolecular Charge Transfer (ICT)
The fluorescence of coumarin-based dyes is fundamentally governed by a process known as

Intramolecular Charge Transfer (ICT).[1][4] Upon absorption of a photon (photoexcitation), an

electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest

unoccupied molecular orbital (LUMO). In this compound, the coumarin ring system acts as the

core chromophore, with the 7-position substituent—the oxyacetic acid group—serving as an

electron-donating group (donor) and the pyrone ring's carbonyl group acting as an electron-

accepting moiety (acceptor).

The defining characteristic of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid is the terminal

carboxylic acid group, which can exist in a protonated (-COOH) or deprotonated (-COO⁻) state.

This protonation state is the critical switch that modulates the efficiency of the ICT process and,

consequently, the fluorescence output.
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At Low pH (Acidic Conditions): The carboxylic acid group is protonated (-COOH). In this

form, it is a relatively weak electron-donating group. Upon photoexcitation, the resulting ICT

state is less pronounced. This leads to a lower probability of radiative decay (fluorescence)

and a higher probability of non-radiative decay pathways, resulting in significantly quenched

fluorescence intensity. The emission is typically observed in the blue region of the spectrum.

At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated to form the

carboxylate anion (-COO⁻). The negative charge makes the carboxylate a much stronger

electron-donating group. This enhances the push-pull electronic character of the molecule,

leading to a highly efficient ICT process upon excitation. This strong ICT state is highly

emissive, resulting in a dramatic increase in fluorescence quantum yield. The enhanced

charge transfer also stabilizes the excited state, causing a red-shift in the emission maximum

to the blue-green region of the spectrum.

This reversible, pH-dependent transition between a low-fluorescence ("off") state and a high-

fluorescence ("on") state makes the molecule an exceptional ratiometric or intensity-based pH

indicator.[8]

Quantitative Photophysical Data
The photophysical properties of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid are highly

dependent on environmental conditions. The following table summarizes typical data,

illustrating the profound effect of pH.
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Property Condition Approximate Value

Absorption Max. (λ_abs) Acidic (pH < 5) ~320 nm

Alkaline (pH > 8) ~325-330 nm

Emission Max. (λ_em) Acidic (pH < 5) ~385-400 nm

Alkaline (pH > 8) ~450-460 nm

Fluorescence Quantum Yield

(Φ_F)
Acidic (pH < 5) Low (< 0.1)

Alkaline (pH > 8) High (> 0.6)

Molar Extinction Coefficient (ε) Methanol ~15,000 M⁻¹cm⁻¹

Note: Exact values can vary with solvent, ionic strength, and temperature.

Experimental Protocols
Protocol for Measurement of pH-Dependent
Fluorescence
Objective: To characterize the fluorescence response of the probe across a range of pH values

and determine its apparent pKa.

Materials:

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid stock solution (1 mM in DMSO).

A series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 4 to 10.

Spectrofluorometer and quartz cuvettes.

Calibrated pH meter.[8]

Methodology:

Sample Preparation: Prepare a set of cuvettes, each containing a specific pH buffer.
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Probe Addition: To each cuvette, add the probe from the stock solution to a final

concentration of 1-5 µM. Ensure the final DMSO concentration is low (< 0.5%) to minimize

solvent effects. Mix thoroughly.

Equilibration: Allow the samples to equilibrate for 5-10 minutes in the dark at a constant

temperature.

Fluorescence Measurement:

Set the excitation wavelength to the isosbestic point (~322 nm) or the maximum

absorption wavelength.

Record the emission spectrum for each sample from approximately 350 nm to 600 nm.[7]

Record the peak fluorescence intensity at the emission maximum of the alkaline form

(~455 nm).

Data Analysis: Plot the fluorescence intensity at the emission maximum against the

corresponding pH value. Fit the data to a sigmoidal dose-response curve to determine the

apparent pKa (the pH at half-maximal fluorescence).[6]

Protocol for Relative Fluorescence Quantum Yield (Φ_F)
Determination
Objective: To measure the fluorescence quantum yield of the probe relative to a well-

characterized fluorescent standard.[15][16]

Materials:

[(2-oxo-2H-chromen-7-yl)oxy]acetic acid solution (in a chosen buffer, e.g., pH 9 borate

buffer).

Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

Φ_F = 0.546).

UV-Vis Spectrophotometer and Spectrofluorometer.
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Methodology:

Prepare Solutions: Prepare a series of five dilutions for both the test sample and the

standard in their respective solvents. The concentrations should be adjusted to yield

absorbances between 0.01 and 0.1 at the excitation wavelength to prevent inner-filter

effects.[14]

Absorbance Measurement: Record the absorbance of all ten solutions at the chosen

excitation wavelength (e.g., 330 nm).

Fluorescence Measurement:

Using the same instrument settings (excitation wavelength, slit widths), record the

fluorescence emission spectrum for each of the ten solutions.

Integrate the area under each emission curve to obtain the integrated fluorescence

intensity.

Data Analysis:

For both the test sample and the standard, plot the integrated fluorescence intensity

versus absorbance.

Determine the slope (Gradient, Grad) of the resulting straight lines for both the test sample

(Grad_X) and the standard (Grad_ST).

Calculate the quantum yield of the test sample (Φ_X) using the following equation[16]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive

indices of the respective solvents.

Visualizations
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Caption: pH-dependent Intramolecular Charge Transfer (ICT) mechanism.
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Caption: Experimental workflow for pH-dependent fluorescence analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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